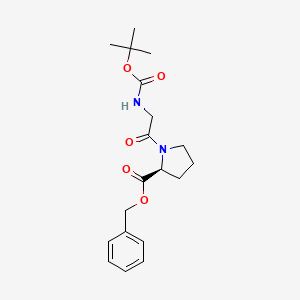
N-Boc-glycyl-L-proline benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-glycyl-L-proline benzyl ester is a complex organic compound that belongs to the class of carboxylic acid esters. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a benzyl ester group, which is an ester derived from benzoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-glycyl-L-proline benzyl ester typically involves multiple steps, starting with the protection of the amine group using the tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method for the synthesis of tert-butyl esters. These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-glycyl-L-proline benzyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, and the amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection of the Boc group, lithium aluminum hydride (LiAlH4) for reduction, and various oxidizing agents such as potassium permanganate (KMnO4) for oxidation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while reduction of the ester group yields the corresponding alcohol .
Applications De Recherche Scientifique
N-Boc-glycyl-L-proline benzyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Boc-glycyl-L-proline benzyl ester involves its role as a protecting group in organic synthesis. The Boc group protects the amine group from unwanted reactions, allowing for selective transformations of other functional groups. The compound’s molecular targets include enzymes and proteins that interact with the protected amine group, facilitating the synthesis of peptides and other complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also contain the Boc protecting group and are used in peptide synthesis.
tert-Butyl esters: Similar in structure and used in various organic synthesis applications.
N-(tert-Butoxycarbonyl)-O-(carboxymethyl)hydroxylamine: Another Boc-protected compound with applications in biochemical research.
Uniqueness
N-Boc-glycyl-L-proline benzyl ester is unique due to its specific combination of functional groups, which allows for selective protection and transformation of the amine group. This makes it a valuable intermediate in the synthesis of complex organic molecules and peptides .
Propriétés
Formule moléculaire |
C19H26N2O5 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
benzyl (2S)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)20-12-16(22)21-11-7-10-15(21)17(23)25-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,20,24)/t15-/m0/s1 |
Clé InChI |
ZBMPRWSDHSWWIX-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCC(=O)N1CCC[C@H]1C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[4-(2,3-dihydro-1-benzofuran-5-yl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide](/img/structure/B8494573.png)
![4-Pyridinecarboxamide, 2-bromo-N-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B8494582.png)
![4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine](/img/structure/B8494595.png)
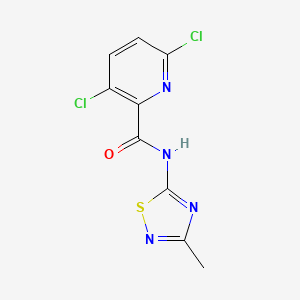

![Acetamide, N-[8-(4-cyano-1-naphthalenyl)-8-azabicyclo[3.2.1]oct-3-yl]-](/img/structure/B8494613.png)
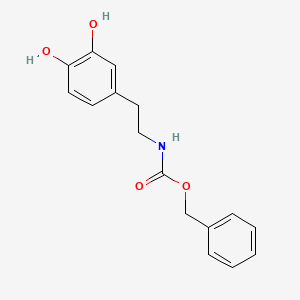
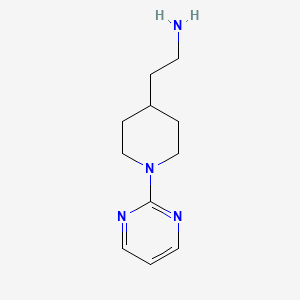
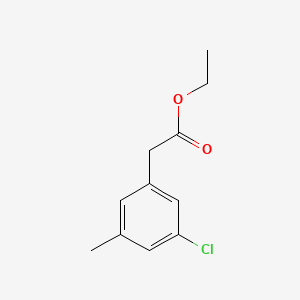
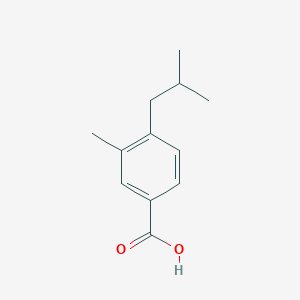
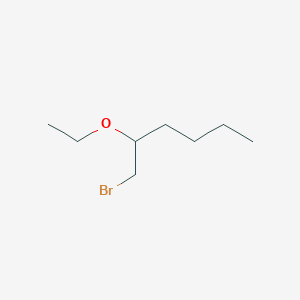
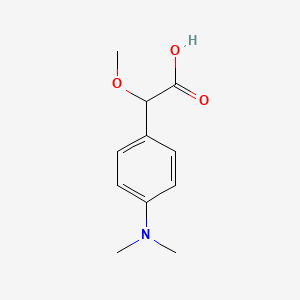
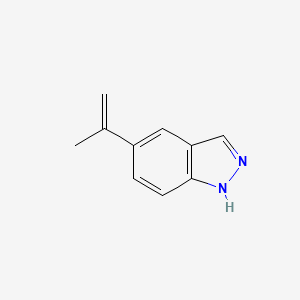
![1-(Difluoromethyl)-8-phenyl-[1,2,4]triazolo[4,3-a][1,5]naphthyridin-7(6H)-one](/img/structure/B8494662.png)
